(Isopropyl-thiazol-5-ylmethyl-amino)-acetic acid
CAS No.:
Cat. No.: VC13478789
Molecular Formula: C9H14N2O2S
Molecular Weight: 214.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O2S |
|---|---|
| Molecular Weight | 214.29 g/mol |
| IUPAC Name | 2-[propan-2-yl(1,3-thiazol-5-ylmethyl)amino]acetic acid |
| Standard InChI | InChI=1S/C9H14N2O2S/c1-7(2)11(5-9(12)13)4-8-3-10-6-14-8/h3,6-7H,4-5H2,1-2H3,(H,12,13) |
| Standard InChI Key | DUDBOMSCZZEZOC-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1=CN=CS1)CC(=O)O |
| Canonical SMILES | CC(C)N(CC1=CN=CS1)CC(=O)O |
Introduction
Overview of Thiazole Derivatives
Thiazole derivatives are widely studied due to their versatility in biological activities. These compounds are integral in various therapeutic areas, including:
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Antibacterial Activity: Thiazole derivatives have shown significant antibacterial properties, often surpassing conventional antibiotics in certain contexts .
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Anticancer Activity: Many thiazole-based compounds exhibit potent anticancer effects, targeting various cancer cell lines with promising efficacy .
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Anticonvulsant Activity: Some thiazole derivatives have demonstrated anticonvulsant properties, making them candidates for neurological treatments .
Synthesis and Characterization
Thiazole derivatives are typically synthesized through multi-step reactions involving thiourea or thioamides. The synthesis often involves condensation reactions followed by cyclization to form the thiazole ring. Characterization is typically performed using NMR and mass spectrometry techniques to confirm the structure and purity of the compounds.
Antibacterial Activity
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 5f | 50 | Antitubercular against M. smegmatis |
| 3c | - | Best antibacterial results among tested thiazoles |
Anticancer Activity
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 21 | 10–30 | Promising anticancer potential |
| 13 | < IC50 of Doxorubicin | Active against Jurkat and A-431 cell lines |
Anticonvulsant Activity
| Compound | ED50 (mg/kg) | Activity |
|---|---|---|
| 1 | - | 100% protection in anticonvulsant tests |
| 6 | 24.38 | Effective in electroshock seizure tests |
Future Perspectives
While specific data on (Isopropyl-thiazol-5-ylmethyl-amino)-acetic acid is not available, the broader field of thiazole derivatives offers significant potential for drug discovery. Future research should focus on synthesizing and characterizing novel thiazole compounds to explore their therapeutic applications.
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